(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide
Description
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an acrylamide moiety
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-cyano-3-(3,5-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15) |
InChI Key |
SUNIVFAFPMZAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3,5-difluorophenyl)acrylonitrile. This intermediate can then be converted to the acrylamide derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyano group and α,β-unsaturated carbonyl system are key sites for nucleophilic attacks:
Cyano Group Hydrolysis
Under acidic or basic conditions, the cyano group converts to a carboxylic acid or amide:
-
Acidic Hydrolysis :
Conditions: HCl (conc.), reflux, 6–8 hours. -
Basic Hydrolysis :
Conditions: NaOH (10%), 80°C, 4 hours.
Michael Addition
The electron-deficient double bond undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Cycloaddition Reactions
The acrylamide’s conjugated system participates in [4+2] Diels-Alder reactions as a dienophile:
-
Conditions : Reflux in dichloromethane with electron-rich dienes (e.g., furan).
-
Stereoselectivity : Endo preference due to secondary orbital interactions.
Electrophilic Aromatic Substitution
The 3,5-difluorophenyl ring undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing effect. Reactions require harsh conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 4-Nitro-3,5-difluorophenyl | 35% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | 4-Sulfo-3,5-difluorophenyl | 28% |
Catalytic Halogenation
Halogenation of the acrylamide double bond enhances bioactivity and stability. A patented method uses halogen catalysts (e.g., I₂ or Br₂) in polar solvents :
Procedure :
-
Dissolve (E/Z)-isomer mixture in acetonitrile.
-
Add catalytic iodine (0.5–1 mol%).
-
Stir at 25°C for 2 hours.
Outcome :
Polymerization
The acrylamide moiety undergoes radical polymerization to form polyacrylamides with tunable properties:
| Initiator | Temperature | Solvent | Molecular Weight (kDa) | Application |
|---|---|---|---|---|
| AIBN | 70°C | DMF | 120–150 | Drug delivery |
| UV Light | 25°C | THF | 80–100 | Hydrogels |
Tautomerism and Solvent Effects
In solution, (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide exhibits amide-iminol tautomerism , influenced by solvent polarity :
| Solvent | Polarity (ET₃₀) | % Amide Tautomer | % Iminol Tautomer |
|---|---|---|---|
| Hexane | 31.1 | 95 | 5 |
| Ethanol | 51.9 | 60 | 40 |
| Water | 63.1 | 30 | 70 |
Fluorescence Studies :
Biological Interactions
The compound forms covalent adducts with cysteine residues in enzymes via Michael addition, inhibiting targets like kinases .
Key Findings :
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and difluorophenyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-phenylacrylamide
- (E)-2-Cyano-3-(4-fluorophenyl)acrylamide
- (E)-2-Cyano-3-(3,4-difluorophenyl)acrylamide
Uniqueness
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Biological Activity
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group and a difluorophenyl moiety, which contribute to its reactivity and interaction with biological targets. Its chemical structure can be denoted as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 232.19 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The difluorophenyl group enhances hydrophobic interactions with target molecules, potentially increasing binding affinity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes:
- Tyrosinase Inhibition : It has been shown to inhibit mushroom tyrosinase, an enzyme critical for melanin production. Studies suggest that this compound may bind directly to the active site of tyrosinase with a binding affinity comparable to that of kojic acid, a known inhibitor .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory mediators in macrophages, indicating potential anti-inflammatory properties .
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, this compound derivatives have shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
- Antiproliferative Activity :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and fluorinated benzaldehydes. Key steps include:
- Use of ethyl chloroformate and N-methylmorpholine to activate carboxylic acids to acid chlorides (e.g., as shown in the synthesis of similar acrylamides in ).
- Purification via column chromatography (silica gel, eluent optimization) to isolate isomers or derivatives .
- Optimization : Monitor reaction progress using TLC (Rf values ~0.5–0.8 for acrylamides) and adjust temperature (35–50°C) or stoichiometry (1:1.2 molar ratio of reactants) to improve yields (typically 60–70% for analogous compounds) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- UV-Vis Spectroscopy : Confirm λmax for acrylamide absorption (~250–300 nm) .
- IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
- NMR (1H/13C) : Verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and trans-configuration (J = 12–16 Hz for α,β-unsaturated protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~260–270 for similar derivatives) .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
- Solubility :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| THF | ~30 | Suitable for reactions |
| Water | <1 | Avoid for stock solutions |
- Handling : Pre-dissolve in DMSO for in vitro studies (final DMSO <0.1% to avoid cytotoxicity) .
Advanced Research Questions
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for bioactivity?
- Approach :
- Synthesize analogs with varied substituents (e.g., nitro, bromo, methoxy groups) on the phenyl ring (see ).
- Test bioactivity (e.g., antifungal, anticancer) using standardized assays:
- Antifungal : Agar diffusion (zone of inhibition) against Candida albicans (MIC ~10–50 µg/mL for active derivatives) .
- Anticancer : Sulforhodamine B (SRB) assay (IC50 determination in cancer cell lines) .
- Data Analysis : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .
Q. What methodologies are recommended for evaluating in vitro cytotoxicity while minimizing artifacts?
- SRB Assay Protocol :
Fix cells with trichloroacetic acid post-treatment.
Stain with sulforhodamine B (0.4% in 1% acetic acid).
Measure optical density at 564 nm; linear range: 1,000–50,000 cells/well .
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin). Normalize data to protein content to avoid proliferation-related artifacts .
Q. How should contradictions in biological activity data across studies be addressed?
- Case Example : Discrepancies in IC50 values may arise from:
- Assay Variability : Standardize protocols (e.g., SRB vs. MTT assays yield different sensitivities) .
- Cell Line Differences : Test multiple lines (e.g., adherent vs. suspension cultures) .
- Compound Stability : Perform stability studies (HPLC monitoring over 24–72 hours in buffer/DMSO) to rule out degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
